![molecular formula C6H4N2S B1315820 Thiazolo[4,5-c]pyridine CAS No. 273-75-6](/img/structure/B1315820.png)

Thiazolo[4,5-c]pyridine

Overview

Description

Thiazolo[4,5-c]pyridine is a chemical compound with the molecular formula C6H4N2S . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Thiazolo[4,5-c]pyridine and its derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties .

Synthesis Analysis

The synthesis of Thiazolo[4,5-c]pyridine involves several steps. For example, one study describes a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues that were efficiently prepared in seven steps from commercially available substances in moderate to good yields . Another study describes the synthesis of thiazolopyridine intermediates and their use in the large-scale synthesis of tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of Thiazolo[4,5-c]pyridine consists of a thiazole ring fused with a pyridine ring . The thiazole ring is a five-membered ring containing two heteroatoms (nitrogen and sulfur), while the pyridine ring is a six-membered ring containing one heteroatom (nitrogen) .

Chemical Reactions Analysis

Thiazolo[4,5-c]pyridine can undergo various chemical reactions. For example, one study describes a domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequence . Another study describes the reaction of isothiocyanate with citrazinic acid and substituted pyridine to form thiazolopyridone and thiazolopyridine .

Physical And Chemical Properties Analysis

Thiazolo[4,5-c]pyridine has a molecular weight of 136.18 g/mol . Its exact mass and monoisotopic mass are both 136.00951931 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 107 . It has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Overcoming Imatinib Resistance

Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors for overcoming Imatinib resistance . This is particularly important in the treatment of gastrointestinal stromal tumor (GIST). The derivative 6r, for example, is capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib .

Inhibiting Phosphoinositide 3-Kinase

Thiazolo[5,4-b]pyridine derivatives have also been identified as potent Phosphoinositide 3-Kinase (PI3K) inhibitors . These compounds showed potent PI3K inhibitory activity, with the IC50 of a representative compound (19a) reaching 3.6 nm .

Anti-proliferative Activities

The structure-activity relationship (SAR) study for thiazolo[5,4-b]pyridine derivatives revealed that 6r possesses higher enzymatic and anti-proliferative activities than imatinib . This makes it a promising candidate for cancer treatment.

Inhibiting Clinically Relevant c-KIT Mutations

Thiazolo[5,4-b]pyridine derivatives have been designed and synthesized to inhibit clinically relevant c-KIT mutations and override imatinib resistance . This is a significant step forward in the development of new cancer treatments.

Serving as Estrogen Receptor Ligands

Thiazole analogs, which include Thiazolo[4,5-c]pyridine, can serve as estrogen receptor ligands . This has potential applications in the treatment of hormone-related conditions.

Inhibiting the Aggregation Factor of Human Platelets

Thiazole analogs have been found to inhibit the aggregation factor of human platelets . This could have implications for the treatment of conditions related to blood clotting.

Mechanism of Action

Target of Action

Thiazolo[4,5-c]pyridine derivatives have been identified as potent inhibitors of certain proteins, such as c-KIT . c-KIT is a promising therapeutic target against gastrointestinal stromal tumor (GIST) .

Mode of Action

The mode of action of Thiazolo[4,5-c]pyridine derivatives involves the inhibition of the c-KIT protein . These compounds are capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib .

Biochemical Pathways

The biochemical pathways affected by Thiazolo[4,5-c]pyridine derivatives are primarily related to the inhibition of c-KIT. This inhibition leads to a substantial suppression of the proliferation of GIST-T1 and HMC1.2 cancer cells .

Result of Action

The result of Thiazolo[4,5-c]pyridine derivatives’ action is the significant inhibition of c-KIT and the substantial suppression of the proliferation of GIST-T1 and HMC1.2 cancer cells . Moreover, these compounds possess differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells .

Safety and Hazards

Future Directions

Research on Thiazolo[4,5-c]pyridine is ongoing, with a focus on developing novel derivatives with improved biological activity and overcoming drug resistance. For example, one study identified a derivative of Thiazolo[4,5-c]pyridine, known as 6r, as a potent c-KIT inhibitor capable of overcoming imatinib resistance . This study provides useful structure-activity relationship information for the design of novel c-KIT inhibitors overcoming imatinib-resistance .

properties

IUPAC Name |

[1,3]thiazolo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-7-3-5-6(1)9-4-8-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPLAFRCDDWERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[4,5-c]pyridine | |

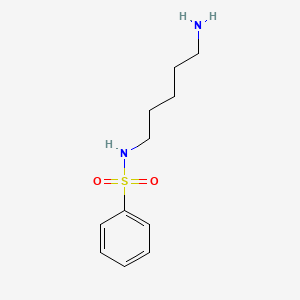

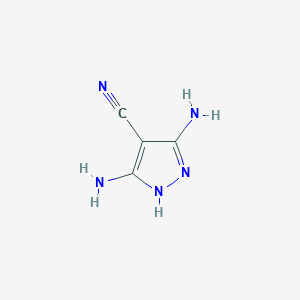

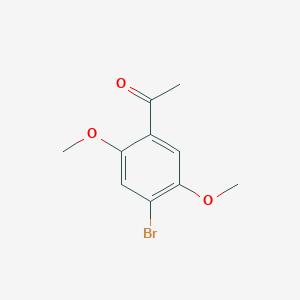

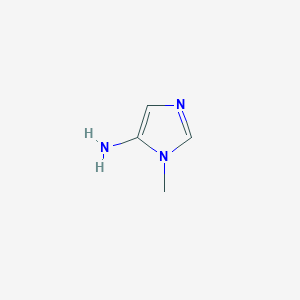

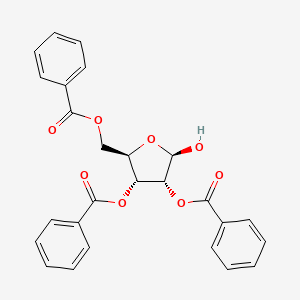

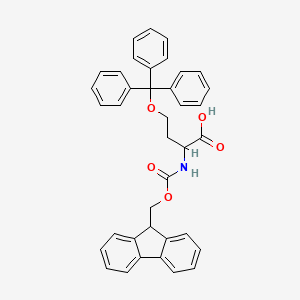

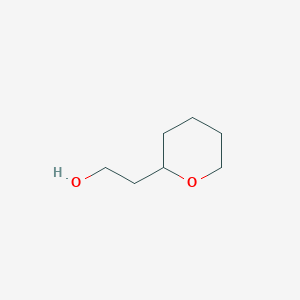

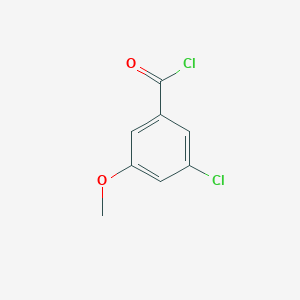

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of thiazolo[4,5-c]pyridine and are there any notable derivatives?

A1: Thiazolo[4,5-c]pyridine is a bicyclic heterocyclic compound consisting of a thiazole ring fused to a pyridine ring. Researchers have explored various substitutions on this scaffold. For example, [] describes the synthesis of derivatives with substitutions at the 4- and 6-positions of the thiazolo[4,5-c]pyridine core for structure-activity relationship studies. Another study [] investigated 2-substituted thiazolo[4,5-c]pyridines as potential amplifiers of phleomycin activity.

Q2: How does the presence of the nitrogen atom in the thiazolo[4,5-c]pyridine core influence its chemical properties?

A2: The nitrogen atom in the pyridine ring significantly impacts the compound's properties. Research on 5-substituted benzothiazoles and thiazolo[4,5-c]pyridine [, ] demonstrated the influence of the nitrogen atom's polar effects on base-catalyzed hydrogen-deuterium exchange reactions. This highlights the importance of the nitrogen's presence in modulating reactivity and potential biological interactions.

Q3: Can thiazolo[4,5-c]pyridine derivatives be synthesized efficiently?

A3: Yes, several synthetic routes have been developed. [] describes a single-step synthesis of thiazolo[5,4-b]pyridines and thiazolo[5,4-c]pyridines from chloronitropyridines and thioamides or thioureas. Additionally, [] explores the chemistry of 1,2,3-dithiazoles and their use in preparing thiazolo[4,5-c]pyridine-2-carbonitrile.

Q4: Has the thiazolo[4,5-c]pyridine scaffold been investigated for its potential biological activity?

A4: Yes, researchers have explored its potential in medicinal chemistry. One study [] investigated derivatives of thiazolo[4,5-c]pyridine as potential mGlu5 receptor antagonists. This suggests the scaffold's potential as a starting point for developing novel therapeutics.

Q5: Are there specific analytical techniques used to characterize thiazolo[4,5-c]pyridine and its derivatives?

A5: [] provides an example of using X-ray crystallography to determine the crystal structure of 2-(methylthio)thiazolo[4,5-c]pyridine. This technique provides valuable insights into the compound's three-dimensional structure and bonding properties.

Q6: Beyond its potential use in medicinal chemistry, are there other applications for thiazolo[4,5-c]pyridine?

A6: While the provided research primarily focuses on the compound's biological activity and synthetic methods, the unique structural features of thiazolo[4,5-c]pyridine, especially with diverse substitutions [], suggest potential applications in other fields. These could include areas like materials science or as ligands in coordination chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)